molecular formula C19H26N2O2S B2400402 N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide CAS No. 953921-57-8

N-(3-(4-(dimethylamino)phenyl)propyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2400402
CAS RN: 953921-57-8
M. Wt: 346.49
InChI Key: NRAZTZTXJMWXIG-UHFFFAOYSA-N
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Description

The compound is an amine derivative, containing a dimethylamino group attached to a phenyl ring and a propyl chain. The presence of the sulfonamide group suggests that it might have some biological activity, as sulfonamides are commonly used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of amines and sulfonamides, including the potential for hydrogen bonding and dipole-dipole interactions .


Chemical Reactions Analysis

Amines are generally basic and can undergo reactions with acids to form ammonium salts. They can also act as nucleophiles in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the basic amine could make the compound soluble in water .

Mechanism of Action

DBeQ acts as a selective inhibitor of Hsp90 by binding to its ATP-binding site, which is essential for the chaperone activity of the protein. This leads to the destabilization and degradation of client proteins that are dependent on Hsp90 for their stability and function. This mechanism of action makes DBeQ a promising candidate for the development of novel cancer therapies.
Biochemical and Physiological Effects:
DBeQ has been shown to have several biochemical and physiological effects in various cell types. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and protect against neurodegeneration by preventing the accumulation of misfolded proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DBeQ in lab experiments is its high selectivity and potency for Hsp90 inhibition. This allows for the specific targeting of Hsp90-dependent pathways without affecting other cellular processes. However, one limitation of using DBeQ is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of DBeQ in scientific research. One potential application is in the development of novel cancer therapies that target Hsp90-dependent pathways. Another area of interest is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where misfolded protein accumulation is a hallmark feature. Additionally, further studies are needed to investigate the potential of DBeQ in other diseases such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of DBeQ involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(3-aminopropyl)-4-dimethylaminobenzene in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure DBeQ.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. Inhibition of Hsp90 has been linked to the suppression of cancer cell growth, reduction of inflammation, and protection against neurodegeneration.

properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-15-7-12-19(16(2)14-15)24(22,23)20-13-5-6-17-8-10-18(11-9-17)21(3)4/h7-12,14,20H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAZTZTXJMWXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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